

# Introduction: A Versatile Intermediate in Modern Chemistry

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## Compound of Interest

Compound Name: 3-bromo-N-methylbenzamide

CAS No.: 49834-22-2

Cat. No.: B1587637

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**3-bromo-N-methylbenzamide** (CAS No. 49834-22-2) is a substituted aromatic amide that serves as a crucial building block in organic synthesis and medicinal chemistry.<sup>[1][2]</sup> Its structure, featuring a bromine atom at the meta-position of the benzene ring and a methylamide group, offers a unique combination of stability and reactivity.<sup>[1]</sup> The benzamide moiety is recognized as a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets, while the bromine atom provides a reactive handle for constructing more complex molecular architectures through cross-coupling reactions.<sup>[1]</sup>

This guide provides a comprehensive overview of the core chemical properties, a representative synthesis protocol, reactivity profile, and potential applications of **3-bromo-N-methylbenzamide**, tailored for researchers and professionals in chemical and pharmaceutical development.

## PART 1: Physicochemical and Spectroscopic Profile

The fundamental physical and chemical properties of a compound govern its behavior in experimental settings, from solubility and reaction kinetics to purification and storage.

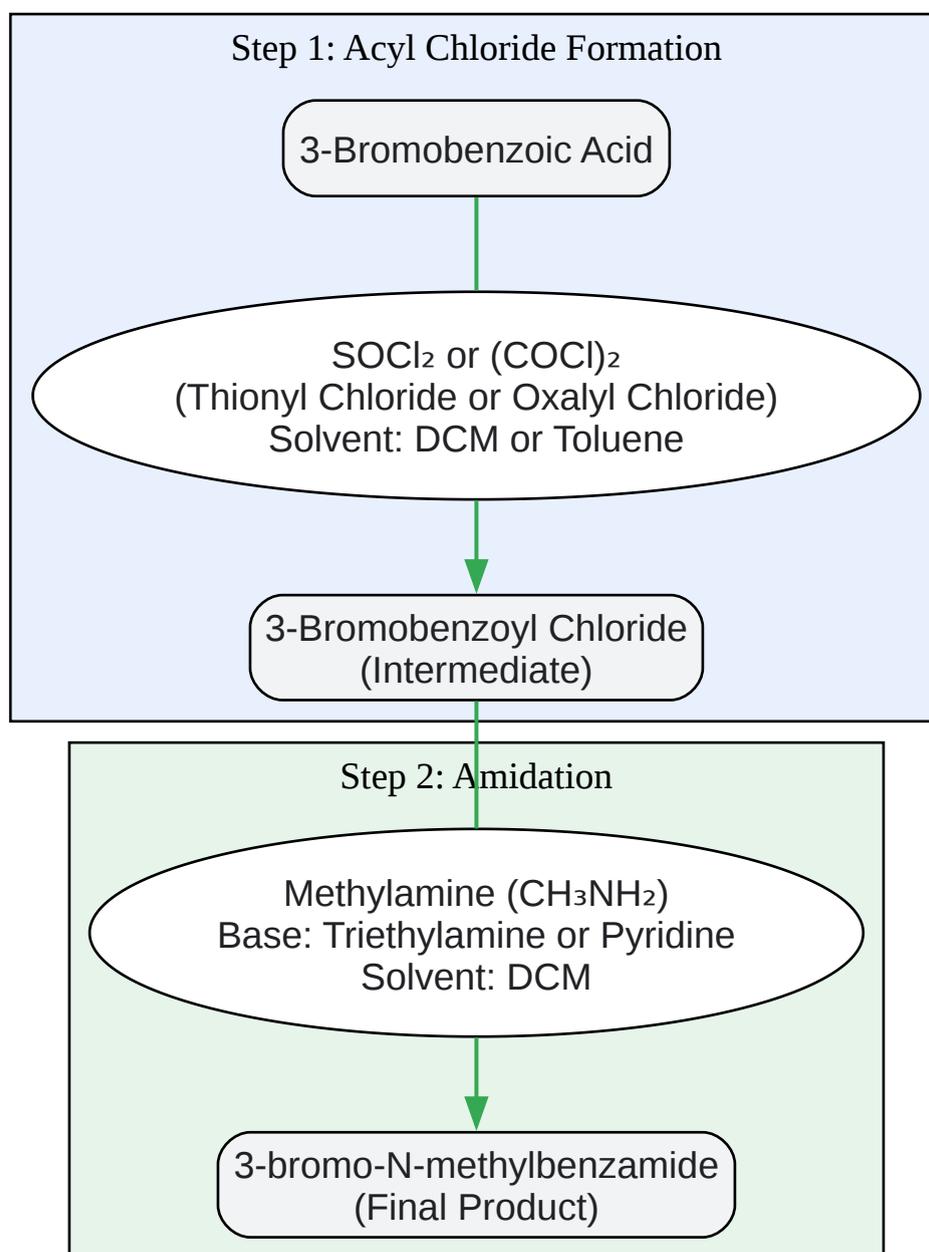
### Core Chemical Properties

The key physicochemical properties of **3-bromo-N-methylbenzamide** are summarized below. These values are critical for experimental design, safety assessments, and analytical method development.

Property	Value	Source
CAS Number	49834-22-2	[3][4][5]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO	[4][5]
Molecular Weight	214.06 g/mol	[6]
Appearance	White to off-white crystalline powder	[3]
Melting Point	91.0 - 95.0 °C	[3]
Boiling Point	~305 - 336 °C (Estimated)	[7]
Flash Point	~146.3 °C	[6]
Purity	Typically >98.0% (by GC)	[3]
Topological Polar Surface Area	29.1 Å <sup>2</sup>	[6]
XLogP3	2.6	[6]

## Structural Confirmation: Spectroscopic Data Interpretation

Spectroscopic analysis is essential for verifying the identity and purity of **3-bromo-N-methylbenzamide**. The expected spectral features are outlined below.



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Caption: Standard two-step synthesis workflow for **3-bromo-N-methylbenzamide**.

Experimental Protocol: Synthesis of **3-bromo-N-methylbenzamide**

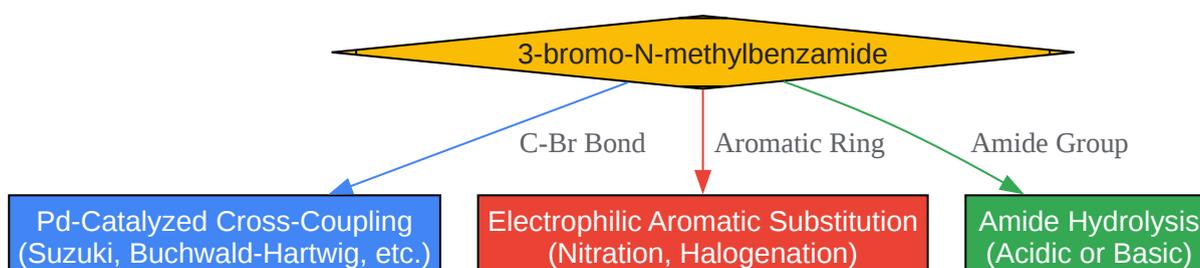
- Step 1: Formation of 3-Bromobenzoyl Chloride

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a drying tube), add 3-bromobenzoic acid (1.0 eq).
- Add an anhydrous solvent such as dichloromethane (DCM) or toluene.
- Slowly add thionyl chloride ( $\text{SOCl}_2$ , 1.5 eq) or oxalyl chloride ( $(\text{COCl})_2$ , 1.2 eq) to the suspension at 0 °C. Expertise Insight: Oxalyl chloride often provides cleaner reactions and milder conditions, but thionyl chloride is a cost-effective alternative. A catalytic amount of DMF can be added if using oxalyl chloride to accelerate the reaction.
- Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ( $\text{HCl}$  and  $\text{SO}_2$ ) ceases and the solution becomes clear.
- Remove the solvent and excess reagent under reduced pressure to yield crude 3-bromobenzoyl chloride, which is typically used in the next step without further purification.
- Step 2: Amidation with Methylamine
  - Dissolve the crude 3-bromobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
  - In a separate flask, prepare a solution of methylamine (e.g., 40% in water or 2.0 M in THF, 1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM.
  - Add the methylamine solution dropwise to the cold acyl chloride solution with vigorous stirring. Trustworthiness Check: The slow addition and presence of a base are critical to control the exothermicity of the reaction and to neutralize the HCl byproduct, preventing side reactions and ensuring high yield.
  - Allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
  - Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated  $\text{NaHCO}_3$  solution, and brine.
  - Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.

- Purify the resulting solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to afford pure **3-bromo-N-methylbenzamide**.

## Chemical Reactivity and Synthetic Utility

The synthetic value of **3-bromo-N-methylbenzamide** stems from the distinct reactivity of its functional groups.



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Caption: Key reactivity sites on **3-bromo-N-methylbenzamide**.

- Reactions at the C-Br Bond: The bromine atom is the primary site for derivatization. It readily participates in palladium-catalyzed cross-coupling reactions, such as:
  - Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds, introducing new aryl or alkyl groups.
  - Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to more complex aniline derivatives.
  - Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds. This reactivity makes it an excellent scaffold for building molecular libraries in drug discovery programs. [1]
- Reactions on the Aromatic Ring: The aromatic ring can undergo further electrophilic aromatic substitution (EAS). The amide group is a meta-director and deactivating, while the bromine is also a deactivating meta-director (ortho, para with respect to itself). The combined effect

directs incoming electrophiles primarily to the C5 position (ortho to Br, meta to the amide) and to a lesser extent, the C4 and C6 positions.

- Reactions of the Amide Group: The N-methylamide is generally stable. However, under harsh acidic or basic conditions, it can be hydrolyzed back to 3-bromobenzoic acid and methylamine. This stability is advantageous for its use as a scaffold, as the amide can withstand various reaction conditions used to modify the C-Br bond.

## PART 3: Applications and Safety

### Applications in Research and Development

**3-bromo-N-methylbenzamide** is not typically an end-product but rather a key intermediate. Its primary applications are:

- Medicinal Chemistry: As a starting material for the synthesis of biologically active compounds. The benzamide core is found in numerous pharmaceuticals, and the bromine allows for the systematic exploration of chemical space to optimize drug-target interactions.
- Organic Synthesis: Used as a versatile building block for the creation of complex organic molecules and functional materials. [\[1\]](#)[\[2\]](#)

### Safety and Handling

Proper handling is essential when working with any chemical reagent.

- Hazard Classification: Causes skin irritation (H315). [\[6\]](#) May cause respiratory irritation.
- Precautionary Measures:
  - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [\[6\]](#) \* Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [\[6\]](#) \* Wash hands thoroughly after handling.
- Stability and Storage: Stable under normal conditions. Store in a tightly sealed container in a cool, dry place.

- Incompatibilities: Avoid contact with strong oxidizing agents. \* Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO<sub>2</sub>), nitrogen oxides (NO<sub>x</sub>), and hydrogen bromide (HBr) gas.

## References

- **3-bromo-N-methylbenzamide** (49834-22-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart. [[Link](#)]
- **3-Bromo-N-methylbenzamide** | C<sub>8</sub>H<sub>8</sub>BrNO | CID 4294170. PubChem. [[Link](#)]

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## Sources

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